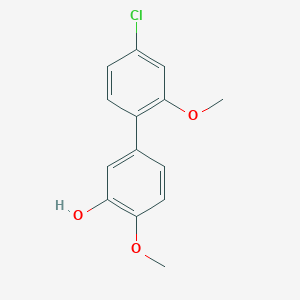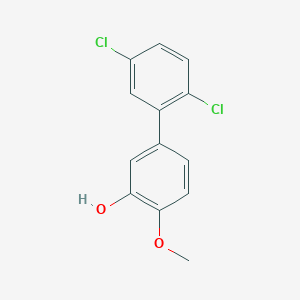![molecular formula C16H17NO3 B6380235 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% CAS No. 1261922-64-8](/img/structure/B6380235.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% (5-DMAP-2-MP) is an organic compound composed of a phenol group with a methoxy group attached to the para position. It is used as a reagent in organic synthesis and is useful for the protection of alcohols and amines. 5-DMAP-2-MP has a wide range of applications in scientific research, including its use as a reagent for the synthesis of peptides, proteins, and other molecules.
Mechanism of Action
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is used as a reagent in organic synthesis to protect alcohols and amines. The mechanism of action involves the reaction of the phenol group with the dimethylaminocarbonyl chloride to form a carbamate group, which is then attached to the alcohol or amine. This reaction is reversible and can be used to selectively protect the alcohol or amine from further reactions.
Biochemical and Physiological Effects
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is not known to have any direct biochemical or physiological effects on humans or animals. However, it has been shown to be toxic to some bacteria and can be used as a preservative in food and beverages.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in lab experiments is that it is a relatively inexpensive reagent and is easy to use. It is also relatively non-toxic and can be used in a wide range of reactions. However, it is important to note that 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% can be toxic to some bacteria and can be used as a preservative in food and beverages.
Future Directions
The use of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% in scientific research is expected to continue to grow as new applications are discovered. Possible future directions include the use of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% as a reagent for the synthesis of peptides, proteins, and other molecules, as well as for the synthesis of organic compounds. Additionally, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% may be used as a preservative in food and beverages, as well as for the protection of alcohols and amines. Finally, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% may be used in the synthesis of new organic compounds that are difficult to synthesize using other methods.
Synthesis Methods
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is synthesized by the reaction of 5-chloro-2-methoxyphenol and dimethylaminocarbonyl chloride in the presence of a base. The reaction is carried out in a basic environment, such as aqueous sodium hydroxide, in order to form the desired product. The reaction is typically carried out at room temperature and the product is isolated by filtration.
Scientific Research Applications
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is widely used in scientific research for the protection of alcohols and amines. It is used as a protecting group for the synthesis of peptides, proteins, and other molecules, as well as for the synthesis of organic compounds. 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% is also useful for the synthesis of organic compounds that are difficult to synthesize using other methods.
properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(2)16(19)13-6-4-5-11(9-13)12-7-8-15(20-3)14(18)10-12/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXCYIONTOWOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685707 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol | |
CAS RN |
1261922-64-8 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380220.png)

